molecular formula C11H18N2O2 B13427428 2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B13427428
M. Wt: 210.27 g/mol
InChI Key: JASDTYGWZHCUGY-UHFFFAOYSA-N
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Description

2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 4-amino-2-bromopyridine can undergo iodination, followed by dimesylation and base-mediated removal of mesyl groups to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

Uniqueness

2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific structural features and potential biological activities

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2-(2-methylpropyl)-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C11H18N2O2/c1-7(2)6-13-10(14)8-3-4-12-5-9(8)11(13)15/h7-9,12H,3-6H2,1-2H3

InChI Key

JASDTYGWZHCUGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2CCNCC2C1=O

Origin of Product

United States

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